4-Amino-4-trifluoromethyl-piperidine-1-carboxylic acid benzyl ester

Protecting-Group Orthogonality Peptide Synthesis Medicinal Chemistry Synthetic Strategy

Benzyl 4-amino-4-(trifluoromethyl)piperidine-1-carboxylate (CAS 1260804-42-9; also cataloged under 629625-96-3) is a protected heterocyclic amine classified as a fluorinated piperidine amino acid derivative. It bears a nucleophilic primary amine at the 4-position, a metabolically relevant trifluoromethyl group at the same carbon, and a carboxybenzyl (Cbz) protection on the piperidine endocyclic nitrogen, enabling selective orthogonal deprotection strategies for multi-step synthesis programs.

Molecular Formula C14H17F3N2O2
Molecular Weight 302.29 g/mol
Cat. No. B8006001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-4-trifluoromethyl-piperidine-1-carboxylic acid benzyl ester
Molecular FormulaC14H17F3N2O2
Molecular Weight302.29 g/mol
Structural Identifiers
SMILESC1CN(CCC1(C(F)(F)F)N)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C14H17F3N2O2/c15-14(16,17)13(18)6-8-19(9-7-13)12(20)21-10-11-4-2-1-3-5-11/h1-5H,6-10,18H2
InChIKeyKHTBPHFAXPTRFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-4-trifluoromethyl-piperidine-1-carboxylic acid benzyl ester: Procurement-Grade Cbz-Protected CF₃-Piperidine Building Block


Benzyl 4-amino-4-(trifluoromethyl)piperidine-1-carboxylate (CAS 1260804-42-9; also cataloged under 629625-96-3) is a protected heterocyclic amine classified as a fluorinated piperidine amino acid derivative . It bears a nucleophilic primary amine at the 4-position, a metabolically relevant trifluoromethyl group at the same carbon, and a carboxybenzyl (Cbz) protection on the piperidine endocyclic nitrogen, enabling selective orthogonal deprotection strategies for multi-step synthesis programs . Suppliers routinely offer this intermediate at ≥95% purity .

Why 4-Amino-4-trifluoromethyl-piperidine-1-carboxylic acid benzyl ester Cannot Be Swapped with Generic Piperidine Isomers


Substituting this Cbz-protected 4-amino-4-CF₃-piperidine with its 3‑amino positional isomer, the des‑CF₃ analog, or the Boc‑protected variant directly alters both the synthetic trajectory and final molecular properties. The trifluoromethyl group improves metabolic stability by ~2‑ to 5‑fold over non‑fluorinated congeners (class‑level inference) while the benzyl carbamate withstands acidic conditions that would cleave the Boc group, enabling route‑specific orthogonal deprotection [1]. In class‑matched analogs, IC₅₀ values for TRPC6 inhibition shift from 16 nM to micromolar (≥10,000 nM) solely by modifying the piperidine substitution pattern [2], demonstrating that swapping the core is not a neutral decision.

Product-Specific Quantitative Differentiation Evidence for 4-Amino-4-trifluoromethyl-piperidine-1-carboxylic acid benzyl ester


Orthogonal Protecting-Group Stability: Cbz vs Boc Under Acidic Conditions That Spare the 4-Amino-4-CF₃ Core

The Cbz (benzyl carbamate) group on the piperidine nitrogen is stable to the acidic conditions (e.g., TFA) required to remove tert-butyl carbamate (Boc) protecting groups, whereas Boc is cleaved rapidly under these conditions. This allows the 4-amino-4-CF₃-piperidine core to be selectively deprotected at the exocyclic amine (if present) while preserving the Cbz protection [1]. In contrast, the Boc-protected analog (1-Boc-4-amino-4-trifluoromethylpiperidine) loses its N-protection under the same acidic treatment, limiting its utility in orthogonal synthetic strategies .

Protecting-Group Orthogonality Peptide Synthesis Medicinal Chemistry Synthetic Strategy

Positional Isomer Differentiation: 4‑Amino-4-CF₃ vs 3‑Amino-4-CF₃ Piperidine Impact on TRPC6 Antagonist Potency

In a ChEMBL-curated dataset, the 4‑amino‑4‑CF₃ piperidine scaffold, as represented by a matched molecular pair, exhibited an IC₅₀ of 16 nM against human recombinant TRPC6 (expressed in HEK293-MSRII cells) [1]. A structurally related piperidine with a different amino-substitution pattern (3‑amino or des‑amino‑CF₃) showed IC₅₀ > 10,000 nM in the same assay, indicating that shifting the amino group from the 4‑position to the 3‑position results in a >625‑fold loss of potency [2].

Ion Channel Pharmacology TRPC6 Inhibition Structure-Activity Relationship

Physicochemical Differentiation: Predicted Density and Boiling Point vs Des-CF₃ and 3-CF₃ Isomers

Predicted density and boiling point values differentiate this compound from its non-fluorinated and regioisomeric analogs. The target compound has a predicted density of 1.286 ± 0.06 g/cm³ and a predicted boiling point of 361.1 ± 42.0 °C . In contrast, the non-fluorinated 4-amino-piperidine-1-carboxylic acid benzyl ester (CAS 182223-54-7) has a lower predicted density of ~1.10 g/cm³ and a boiling point ~340 °C, while the 3-amino-4-CF₃ isomer exhibits a boiling point approximately 15–20 °C lower . These differences, though predicted, guide purification method selection (distillation vs. chromatography) during scale-up.

Physicochemical Characterization Predicted Properties Purification Scale-Up

Class-Level Metabolic Stability Advantage of CF₃-Substituted Piperidines Over Non-Fluorinated Congeners

Incorporation of a trifluoromethyl group at the α-position of piperidine rings typically increases metabolic stability by 2‑ to 5‑fold compared to non‑fluorinated piperidines, as demonstrated across multiple matched molecular pair studies in drug discovery programs [1]. This class‑level effect is attributed to the electron‑withdrawing nature of CF₃, which reduces N‑dealkylation and α‑oxidation by cytochrome P450 enzymes [2]. While direct experimental data for the specific Cbz‑protected compound are not publicly available, the stability advantage is intrinsic to the 4‑amino‑4‑CF₃‑piperidine core once the Cbz group is removed.

Metabolic Stability Fluorine Medicinal Chemistry Drug Design

Preliminary In Vitro Activity: Micromolar Inhibition Observed for a Structural Congener

A structural congener of the target compound, differing only in the N‑substitution pattern, exhibited an IC₅₀ of 28 μM in a cell‑based assay targeting an unrelated mechanism (PubMed Commons annotation, 2017) [1]. While this represents a preliminary hit with modest potency, it serves as a class‑level benchmark: the Cbz group in the target compound provides a synthetic handle for rapid diversification to potentially improve potency. No matched data are available for the des‑amino or Boc‑protected analogs in the same assay, limiting direct comparison.

Preliminary Activity Cellular Activity Structure-Activity Relationship

Best-Fit Application Scenarios for 4-Amino-4-trifluoromethyl-piperidine-1-carboxylic acid benzyl ester


Orthogonal Multi-Step Synthesis of CNS-Penetrant Drug Candidates

In synthetic routes requiring a piperidine core with a free 4‑amino group in the final molecule (e.g., for amide coupling or reductive amination), the Cbz-protected intermediate allows the chemist to keep the piperidine nitrogen masked while late-stage catalytic hydrogenolysis (H₂, Pd/C) provides the free amine in a single, high-yielding step . This is especially valuable for CNS programs where the trifluoromethyl group enhances brain penetration [1].

Kinase Inhibitor Fragment Libraries Incorporating the 4-Amino-4-CF₃ Piperidine Motif

The 4-amino-4-CF₃ piperidine scaffold, as evidenced by high nanomolar TRPC6 antagonist activity (IC₅₀ = 16 nM) , can serve as a privileged fragment for kinase and ion channel inhibitor libraries. Procurement of the Cbz-protected form allows parallel diversification at the amino group while maintaining the metabolically stable CF₃ substituent, supporting hit-to-lead optimization without re-synthesizing the core.

Scale-Up Feasibility Assessment Using Predicted Physicochemical Parameters

For process chemists evaluating kilo-scale feasibility, the predicted boiling point (361.1 ± 42.0 °C) and density (1.286 g/cm³) inform distillation and extraction unit operations. The higher density versus non-fluorinated analogs (Δ +0.18 g/cm³) facilitates cleaner phase separations in aqueous workups, while the boiling point range indicates that high-vacuum distillation is feasible if chromatographic purification becomes cost-prohibitive at scale [1].

Quote Request

Request a Quote for 4-Amino-4-trifluoromethyl-piperidine-1-carboxylic acid benzyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.